IWR-1

Description

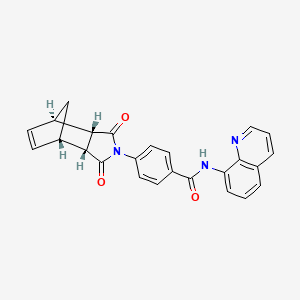

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IWR-1 in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the β-catenin destruction complex. This document includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and developmental biology.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is centered on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex" sequesters and phosphorylates β-catenin. This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed by the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to TCF/LEF transcription factors, activating the expression of Wnt target genes involved in proliferation, differentiation, and cell fate decisions.

This compound: Mechanism of Action

This compound is a cell-permeable small molecule that potently inhibits the Wnt/β-catenin pathway. Its primary mechanism of action is the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin even in the presence of Wnt stimulation.[1][2]

Targeting the Axin Scaffold

The core of this compound's activity lies in its ability to increase the intracellular levels of Axin proteins, particularly Axin2.[3] this compound accomplishes this by inhibiting the activity of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[4][5] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify target proteins with poly(ADP-ribose) (PARsylation).

Axin is a substrate of Tankyrase. The PARsylation of Axin by Tankyrase serves as a signal for its ubiquitination by the E3 ubiquitin ligase RNF146, which leads to the proteasomal degradation of Axin. By inhibiting Tankyrase, this compound prevents the PARsylation of Axin, thereby shielding it from ubiquitination and degradation. This leads to the accumulation of Axin within the cell. The increased concentration of the scaffold protein Axin enhances the assembly and activity of the destruction complex, leading to more efficient phosphorylation and degradation of β-catenin.[4] This, in turn, reduces the amount of β-catenin available to translocate to the nucleus and activate Wnt target gene expression.[5]

Downstream Effects of this compound

The stabilization of the Axin-scaffolded destruction complex by this compound results in a cascade of downstream events that collectively inhibit Wnt signaling:

-

Increased β-catenin Phosphorylation: With a more stable and abundant destruction complex, the phosphorylation of β-catenin by CK1α and GSK3β is enhanced.[3]

-

Decreased Nuclear β-catenin: The increased degradation of β-catenin in the cytoplasm leads to a significant reduction in its translocation to the nucleus.[5]

-

Inhibition of TCF/LEF Reporter Activity: Consequently, the transcriptional activity of TCF/LEF, which is dependent on β-catenin as a co-activator, is strongly suppressed.[3][5]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cellular and biochemical assays. The following table summarizes key quantitative data for this compound-endo, the more active diastereomer of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Wnt/β-catenin pathway inhibition | 180 nM | L-cells expressing Wnt3A | [2] |

| IC50 for Tankyrase 1 (TNKS1) inhibition | 131 nM | In vitro auto-PARsylation assay | |

| IC50 for Tankyrase 2 (TNKS2) inhibition | 56 nM | In vitro auto-PARsylation assay | |

| EC50 for Axin2 accumulation | 2.5 µM | Human SW480 cells | |

| IC50 for β-catenin-dependent reporter assay | 26 nM | Human HEK293T cells |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate and validate the mechanism of action of this compound.

Luciferase Reporter Assay for Wnt Pathway Inhibition

This assay quantitatively measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS

-

Wnt3a-conditioned medium or purified Wnt3a protein

-

This compound-endo

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. Add this compound at various concentrations (e.g., 0, 10, 50, 100, 200, 500 nM) or DMSO as a vehicle control. Pre-incubate the cells with this compound for 1 hour.

-

Wnt Stimulation: Stimulate the cells by adding Wnt3a-conditioned medium (50% v/v) or purified Wnt3a protein (100 ng/mL).

-

Incubation: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess the Destruction Complex

This protocol is designed to demonstrate the effect of this compound on the association of key components of the β-catenin destruction complex, such as Axin and β-catenin.

Materials:

-

DLD-1 or other suitable colorectal cancer cell line

-

This compound-endo

-

DMSO (vehicle control)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-Axin1 or Anti-Axin2 antibody for immunoprecipitation

-

Anti-β-catenin, anti-GSK3β, and anti-APC antibodies for western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting apparatus

-

ECL detection reagents

Protocol:

-

Cell Treatment: Plate DLD-1 cells and grow to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for 6-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against Axin1 or Axin2 (2-4 µg) and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Co-IP Lysis Buffer.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin, GSK3β, and APC to detect their association with Axin.

Western Blotting for β-catenin Phosphorylation and Axin Levels

This protocol is used to visualize the effect of this compound on the phosphorylation of β-catenin and the total levels of Axin.

Materials:

-

Cell line of interest (e.g., DLD-1, SW480)

-

This compound-endo

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-Axin2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and western blotting apparatus

-

ECL detection reagents

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in phospho-β-catenin and Axin2 levels upon this compound treatment, normalizing to the loading control.

Visualizations

Wnt Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits Tankyrase, stabilizing Axin and enhancing β-catenin degradation.

Logical Workflow of this compound Action

Caption: Logical flow of this compound's inhibitory effect on the Wnt pathway.

Experimental Workflow for Luciferase Reporter Assay

Caption: Workflow for quantifying Wnt pathway inhibition by this compound.

Conclusion

This compound is a valuable chemical tool for the study of Wnt signaling and holds potential for therapeutic development. Its mechanism of action, centered on the inhibition of Tankyrase and the subsequent stabilization of the Axin-scaffolded β-catenin destruction complex, provides a clear rationale for its potent and specific inhibition of the canonical Wnt pathway. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate the effects of this compound and other Wnt pathway modulators in various biological contexts. A thorough understanding of this compound's mechanism is crucial for its effective application in basic research and for the advancement of targeted cancer therapies.

References

- 1. gsk3b.com [gsk3b.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IWR-1: Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a pivotal small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its discovery has provided a valuable chemical tool for dissecting the intricate mechanisms of Wnt signaling and has opened avenues for therapeutic interventions in diseases characterized by aberrant Wnt pathway activation, such as various cancers and developmental disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Discovery of this compound

This compound was identified through a high-throughput screen of a synthetic chemical library designed to identify compounds that could modulate Wnt/β-catenin signaling. The screening assay typically utilizes a cell line engineered with a Wnt-responsive reporter, such as the TCF/LEF-luciferase reporter system. In this system, activation of the Wnt pathway leads to the expression of luciferase, and inhibitors of the pathway can be identified by a decrease in luminescence. This compound emerged from such screens as a potent inhibitor of Wnt signaling.[1]

Chemical Properties

This compound is a synthetic organic small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |

| Molecular Formula | C₂₅H₁₉N₃O₃[2][3][4] |

| Molecular Weight | 409.44 g/mol [2][3][4][5] |

| CAS Number | 1127442-82-3[2][3][4][6] |

| Appearance | White to beige crystalline solid[3][7] |

| Purity | ≥98% (HPLC)[3] |

| SMILES | O=C(Nc1cccc2cccnc12)c3ccc(cc3)N4C(=O)[C@@H]5[C@H]6C--INVALID-LINK--[C@@H]5C4=O[3][5][6] |

| Solubility | Soluble in DMSO (≥20 mg/mL), DMF (~20 mg/mL), Acetonitrile (1mg/mL), and Acetone (10mg/mL). Sparingly soluble in aqueous buffers.[1][2][7][8] |

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by a unique mechanism. It does not directly target β-catenin or the TCF/LEF transcription factors. Instead, this compound stabilizes the β-catenin destruction complex.[8] This multi-protein complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin in the absence of a Wnt signal.

This compound directly binds to Axin, a scaffold protein within the destruction complex.[8] This binding prevents the ubiquitination and degradation of Axin itself, leading to the stabilization and accumulation of the entire destruction complex. An intact and stable destruction complex is more efficient at phosphorylating β-catenin at key serine and threonine residues (Ser33, Ser37, and Thr41).[9] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome. Consequently, β-catenin is unable to translocate to the nucleus and activate the transcription of Wnt target genes. The IC₅₀ value for this compound in a cell-based Wnt/β-catenin pathway reporter assay is approximately 180 nM.[1][2][6]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.

References

- 1. apexbt.com [apexbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ≥98% (HPLC), powder, Tankyrase1/2 inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]

- 9. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody (#9561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Unveiling the Target: A Technical Guide to IWR-1 Protein Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification of the protein targets of IWR-1, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the intricate signaling pathways involved, serving as a valuable resource for researchers in oncology, developmental biology, and drug discovery.

Introduction: The Significance of this compound

This compound (Inhibitor of Wnt Response-1) has emerged as a critical tool for dissecting the complexities of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers and developmental disorders.[1][2] Its therapeutic potential lies in its ability to specifically modulate this pathway, offering a targeted approach to disease intervention.[1] Understanding the precise molecular interactions of this compound is paramount for its optimization and clinical translation. This guide elucidates the scientific journey that led to the identification of its primary protein targets.

The Wnt/β-catenin Signaling Pathway: A Brief Overview

The canonical Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] Upon Wnt binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5][6]

This compound Target Identification: A Multi-faceted Approach

The identification of the direct molecular target of this compound was achieved through a combination of biochemical and cell-based assays. The primary mechanism of action of this compound is the stabilization of the Axin scaffold protein within the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, effectively inhibiting Wnt signaling.[7] Further investigation revealed that this compound achieves this by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[8] Tankyrases are responsible for the PARsylation of Axin, which marks it for ubiquitination and proteasomal degradation. By inhibiting Tankyrase, this compound prevents Axin degradation, thereby stabilizing the destruction complex.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Wnt/β-catenin Pathway | TCF/LEF Luciferase Reporter | 180 nM | [7] |

| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation | 131 nM | [5] |

| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation | 56 nM | [5] |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| DLD-1 (colorectal cancer) | Western Blot | 10 µM | Increased Axin2 protein levels | [9] |

| DLD-1 (colorectal cancer) | Western Blot | 10 µM | Increased phospho-β-catenin | [9][10] |

| HCT116 (colorectal cancer) | Proliferation Assay | 5-50 µM | Dose-dependent inhibition of proliferation | [11] |

| Osteosarcoma spheres | Apoptosis Assay | Not specified | Induced apoptosis | [1] |

Table 3: In Vivo Efficacy of this compound

| Model System | Assay | Concentration/Dose | Effect | Reference |

| Zebrafish | Tail Fin Regeneration | 0.5 µM (minimum inhibitory) | Inhibition of regeneration | [12] |

| Mouse | Osteosarcoma Xenograft | 5 mg/kg (intratumoral) | Decreased tumor progression | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the target of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[13][14] It utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[5]

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing Wnt3a-conditioned media to stimulate the Wnt pathway.

-

Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Western Blotting for Axin and β-catenin

Western blotting is employed to assess the protein levels of Axin and the phosphorylation status of β-catenin following this compound treatment.[9][10]

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., DLD-1) with this compound (e.g., 10 µM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-Axin2

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Mouse anti-β-catenin

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

In Vivo Zebrafish Tail Fin Regeneration Assay

The zebrafish tail fin regeneration model is a powerful in vivo system to assess the activity of Wnt signaling inhibitors.[15][16]

Protocol:

-

Animal Handling and Amputation:

-

Anesthetize adult zebrafish in tricaine solution.

-

Amputate the caudal fin distal to the first lepidotrichial bifurcation using a sterile scalpel.

-

-

Treatment:

-

Place the amputated fish in water containing this compound at the desired concentration (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO).

-

Maintain the fish in the treatment or control water for the duration of the experiment, changing the water and compound daily.

-

-

Regeneration Assessment:

-

At specific time points (e.g., 3, 5, and 7 days post-amputation), anesthetize the fish and image the regenerating fins using a stereomicroscope.

-

-

Data Analysis:

-

Measure the area of the regenerated fin tissue using image analysis software.

-

Compare the regeneration in this compound-treated fish to the vehicle-treated controls.

-

In Vivo Mouse Xenograft Model

Mouse xenograft models are utilized to evaluate the anti-tumor efficacy of this compound in a preclinical setting.[1][17][18]

Protocol:

-

Cell Culture and Implantation:

-

Culture human osteosarcoma cells (e.g., MNNG/HOS) in appropriate media.

-

Subcutaneously or orthotopically inject a suspension of the cancer cells into the flank or tibia of immunocompromised mice (e.g., nude or NOD/SCID).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intratumorally or via another appropriate route) or vehicle control according to a predetermined schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for β-catenin and other markers).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.

-

Conclusion

The identification of Tankyrase 1 and 2 as the primary protein targets of this compound has provided a clear mechanistic understanding of its Wnt inhibitory activity. This knowledge, supported by robust quantitative data and detailed experimental protocols, solidifies the role of this compound as an indispensable tool for Wnt pathway research. Furthermore, the preclinical efficacy demonstrated in various cancer models underscores its potential as a lead compound for the development of novel targeted therapies. This guide serves as a comprehensive resource for researchers seeking to utilize this compound in their own investigations and to further explore the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xenograft and genetically engineered mouse model systems of osteosarcoma and Ewing's sarcoma: tumor models for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt-induced dephosphorylation of Axin releases β-catenin from the Axin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Establishing Human and Canine Xenograft Murine Osteosarcoma Models for Application of Focused Ultrasound Ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mouse Models of Osteosarcoma: Unraveling Disease Mechanisms and Accelerating Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: IWR-1 Stabilization of the Axin2 Destruction Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key regulatory hub in this pathway is the β-catenin destruction complex, which is orchestrated by the scaffold protein Axin. The small molecule IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent and specific antagonist of the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to stabilize the Axin2-containing destruction complex, leading to the suppression of oncogenic Wnt signaling. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.

Mechanism of Action: this compound-mediated Stabilization of the Axin2 Destruction Complex

Under normal physiological conditions, in the absence of a Wnt ligand, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.[1] This action keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor)-mediated transcription of Wnt target genes.

This compound exerts its inhibitory effect on the Wnt pathway by directly targeting the destruction complex. Specifically, this compound promotes the stability of Axin proteins, particularly Axin2.[2][3] This stabilization of the Axin scaffold enhances the assembly and activity of the destruction complex, leading to increased phosphorylation of β-catenin.[2][4] The phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for degradation by the proteasome.[1] Consequently, the cytoplasmic pool of β-catenin is diminished, preventing its nuclear accumulation and the subsequent transcription of Wnt target genes.[5][6] Some studies suggest that this compound functions through the inhibition of Tankyrase 1 and 2, enzymes that poly-ADP-ribosylate Axin, marking it for degradation.[6] By inhibiting tankyrases, this compound prevents Axin degradation, thereby stabilizing the destruction complex.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 180 nM | L-cells expressing Wnt3A | [7] |

| IC50 | ~0.05 µM | HEK293 cells (TCF/LEF reporter) | [5] |

Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cell-based assays.

| Cell Line | This compound Concentration | Effect on Axin2 Protein Levels | Effect on Phospho-β-catenin (Ser33/37/Thr41) Levels | Effect on "Free" β-catenin Levels | Reference |

| DLD-1 | Not specified | Potent induction | Increased | Decreased | [2][4] |

| HCT116 | 5-50 µM | Not specified | Not specified | Decreased total β-catenin | [5][8] |

| H460 and DLD-1 | Not specified | IWR-3 induces Axin1 stabilization | Not specified | Not specified | [2] |

Table 2: Cellular Effects of this compound on Key Wnt Pathway Components. This table summarizes the observed effects of this compound on the protein levels of Axin2, phosphorylated β-catenin, and the pool of β-catenin not bound to E-cadherin in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF transcription factors.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Renilla luciferase vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a-conditioned medium (or recombinant Wnt3a)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.[5][9][10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as fold change relative to the unstimulated control or as a percentage of the Wnt3a-stimulated control.

Western Blot Analysis of Axin2 and β-catenin

Western blotting is used to detect changes in the protein levels of Axin2 and β-catenin following this compound treatment.

Materials:

-

DLD-1 or HCT116 colorectal cancer cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Axin2

-

Mouse anti-β-catenin

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Mouse or Rabbit anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate DLD-1 or HCT116 cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[11] Recommended starting dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

Immunoprecipitation of the Axin2 Destruction Complex

Immunoprecipitation is used to isolate the Axin2-containing destruction complex to study its composition and post-translational modifications of its components in response to this compound treatment.

Materials:

-

DLD-1 or other suitable cells

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Anti-Axin2 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer or Laemmli buffer

-

Antibodies for Western blot detection (Axin2, β-catenin, phospho-β-catenin, GSK3β, APC)

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO as described for Western blotting. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Axin2 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer for subsequent Western blot analysis.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the components of the destruction complex.[3]

In Vivo Zebrafish Tailfin Regeneration Assay

This in vivo assay assesses the effect of this compound on a Wnt-dependent biological process, tissue regeneration.[12]

Materials:

-

Adult zebrafish

-

This compound

-

DMSO (vehicle control)

-

Fish water (e.g., E3 medium)

-

Anesthetic (e.g., Tricaine/MS-222)

-

Scalpel or razor blade

-

Stereomicroscope with a camera

Protocol:

-

Acclimatization: Acclimate adult zebrafish to the experimental conditions.

-

Amputation: Anesthetize the fish and amputate the caudal fin at a consistent position, for example, just distal to the fin rays' bifurcation.[13][14]

-

Treatment: Place the amputated fish in tanks containing fish water with either this compound at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.[12]

-

Daily Maintenance: Change the water and re-dose with this compound or DMSO daily.

-

Imaging and Analysis: At specific time points post-amputation (e.g., 4 and 7 days), anesthetize the fish and image the regenerating tailfins using a stereomicroscope.[12][13]

-

Quantification: Measure the area of the regenerated fin tissue using image analysis software (e.g., ImageJ). Compare the regeneration in the this compound-treated group to the control group. A significant reduction in fin regrowth indicates inhibition of the Wnt pathway.

Visualizations

Wnt/β-catenin Signaling Pathway and the Effect of this compound

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of the β-catenin destruction complex via Ephexin1-Axin1 interaction promotes colorectal cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of IWR-1 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical small molecule tool in developmental biology research. Its potent and specific inhibition of the canonical Wnt/β-catenin signaling pathway allows for precise dissection of this crucial signaling cascade's role in embryogenesis, tissue regeneration, and stem cell biology. This technical guide provides an in-depth overview of this compound's function, quantitative data on its application, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[2][3] This targeted activity makes this compound an invaluable tool for studying the multifaceted roles of Wnt signaling in various developmental processes.

Mechanism of Action

This compound functions by inhibiting the activity of Tankyrase-1 and Tankyrase-2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family.[4] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.

By inhibiting Tankyrase, this compound prevents the degradation of Axin.[3] The stabilized Axin then effectively scaffolds the other components of the destruction complex, namely Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This fully assembled and stabilized complex efficiently phosphorylates β-catenin, targeting it for ubiquitination and degradation by the proteasome. Consequently, β-catenin is unable to translocate to the nucleus and activate the transcription of Wnt target genes mediated by the TCF/LEF family of transcription factors.[4]

Quantitative Data

The effective concentration of this compound varies depending on the cell type, model organism, and specific application. The following tables summarize key quantitative data for the use of this compound in developmental biology research.

Table 1: IC50 Values of this compound in Various Assays and Cell Lines

| Assay/Cell Line | IC50 Value | Reference |

| Wnt/β-catenin reporter in L-cells | 180 nM | [1][2] |

| Wnt3a-dependent luciferase reporter in HEK293T cells | 26 nM | [5] |

| Tankyrase inhibition (Axin2 accumulation) in SW480 cells | 2.5 µM | [5] |

| Cardiomyogenesis induction | ~2.2 µM | [6] |

Table 2: Effective Concentrations of this compound in Developmental Biology Applications

| Application | Model System | Concentration Range | Reference |

| Cardiomyocyte differentiation from hPSCs | Human iPSCs | 2.5 - 10 µM | [7] |

| Zebrafish swimbladder development inhibition | Danio rerio embryos | 10 µM | [8][9] |

| Zebrafish tail fin regeneration inhibition | Adult Danio rerio | 10 µM | [6] |

| Mouse epiblast stem cell self-renewal | Mouse EpiSCs | Not specified, used in combination with CHIR99021 | [10][11] |

| Inhibition of craniofacial defects in zebrafish | Danio rerio embryos | 5 - 10 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution: To prepare a 10 mM stock solution, add 1.22 mL of high-purity DMSO to 5 mg of this compound powder.[13]

-

Solubilization: Gently warm the vial to 37°C for 3-5 minutes and pipette up and down to ensure complete dissolution.[14]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[13] A working solution of 1 mM can be prepared by diluting the 10 mM stock with DMSO and stored at 4°C for up to six months.[13]

Wnt/β-catenin Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2.[15]

-

Transfection/Transduction: Transduce the cells with a TCF/LEF luciferase reporter lentivirus.[15] Alternatively, transiently co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

This compound Treatment: After 24-48 hours, treat the cells with varying concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control (DMSO).[16]

-

Luciferase Assay: After the desired incubation period (typically 16-24 hours), measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Western Blot Analysis of β-catenin and Axin2

This protocol is used to assess the protein levels of β-catenin and Axin2 following this compound treatment.

-

Cell Lysis: Plate and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and Axin2 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Directed Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells (hPSCs)

This protocol outlines a common strategy for differentiating hPSCs into cardiomyocytes using temporal modulation of Wnt signaling.[1][20]

-

Mesoderm Induction: Culture hPSCs to confluency. Initiate differentiation by treating with a GSK3β inhibitor (e.g., CHIR99021) in a defined medium (e.g., RPMI/B27 minus insulin) for 24-48 hours to induce mesoderm.[1][20]

-

Wnt Inhibition: After mesoderm induction, replace the medium with a defined medium containing this compound (typically 5 µM) to inhibit Wnt signaling and promote cardiac specification. This treatment is usually applied from day 3 to day 5 of differentiation.

-

Cardiomyocyte Maturation: From day 5 onwards, culture the cells in a maintenance medium (e.g., RPMI/B27 with insulin), changing the medium every 2-3 days. Beating cardiomyocytes typically appear around day 10-12.[1][20]

-

Characterization: Confirm cardiomyocyte identity by immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

Zebrafish Tail Fin Regeneration Assay

This in vivo assay assesses the effect of this compound on tissue regeneration.

-

Anesthetization and Amputation: Anesthetize adult zebrafish in tricaine solution. Amputate the caudal fin distal to the first fin ray bifurcation using a sterile scalpel.[21][22]

-

This compound Treatment: Immediately after amputation, place the fish in water containing the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control.[6]

-

Maintenance and Observation: Maintain the fish in the treatment water, changing the water and replenishing the this compound daily. Document fin regeneration at regular intervals (e.g., daily or every other day) using a stereomicroscope with a camera.

-

Data Analysis: Measure the area of the regenerated fin tissue at each time point. Plot the regenerated area over time to compare the regeneration rates between this compound treated and control groups.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the effect of this compound on a developmental process.

Conclusion

This compound is a powerful and specific inhibitor of the Wnt/β-catenin signaling pathway, making it an indispensable tool for developmental biology research. Its ability to stabilize the β-catenin destruction complex provides a precise method for interrogating the roles of Wnt signaling in a wide array of developmental contexts. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of embryogenesis, regeneration, and stem cell biology. As our understanding of the intricacies of Wnt signaling continues to grow, the application of small molecule inhibitors like this compound will undoubtedly remain at the forefront of developmental biology research.

References

- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 12. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]

- 13. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. addgene.org [addgene.org]

- 20. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]

- 21. zfic.org [zfic.org]

- 22. zfic.org [zfic.org]

Methodological & Application

Application Notes and Protocols: IWR-1 Treatment for hPSC Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The precise temporal modulation of key signaling pathways is critical for efficient and reproducible differentiation. The Wnt signaling pathway, in particular, plays a multifaceted role in development, governing cell fate decisions between self-renewal and differentiation into the three primary germ layers: endoderm, mesoderm, and ectoderm.

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that inhibits the canonical Wnt signaling pathway. It functions by stabilizing Axin2, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby preventing its nuclear translocation and subsequent activation of Wnt target genes. The strategic application of this compound, particularly its treatment duration and concentration, is a powerful tool to direct hPSC differentiation towards specific lineages, most notably cardiomyocytes.

These application notes provide a comprehensive overview of the use of this compound in hPSC differentiation, with a primary focus on cardiac lineage induction. We also discuss the role of Wnt signaling modulation in definitive endoderm and ectoderm specification. Detailed protocols, quantitative data summaries, and pathway diagrams are provided to guide researchers in applying this technology.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound treatment on hPSC differentiation efficiency, primarily focusing on cardiac lineages due to the wealth of available data.

Table 1: Effect of this compound Treatment on Cardiac Differentiation Efficiency

| hPSC Line | Differentiation Protocol Highlights | This compound Concentration | This compound Treatment Duration (Days of Differentiation) | Outcome Measure | Differentiation Efficiency (Control) | Differentiation Efficiency (this compound Treated) | Reference |

| H7 hESCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 2.5 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 7.2% | 27.5% | [1] |

| H7 hESCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 10 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 7.2% | 34.1% | [1] |

| Human iPSCs | BMP-4 (25 ng/mL) for 4 days, followed by this compound | 10 µM | 2 days (Days 4-6) | % Beating Embryoid Bodies | 0.53% | 23.6% | [1] |

| Human iPSCs | CHIR99021 (initiation/maintenance), followed by this compound | 5 µM | 2 days (Days 3-5) | % cTnT+ cells | Not explicitly stated for control | Up to 95.5% | [2] |

| HES3 hESCs | CHIR99021 (6 µM) for 24h, with or without this compound | 2.5 µM | 2 days (Days 2-4) | % GFP/NKX2-5+ cells | ~25% | ~50% | [3] |

| MDI-C16 hiPSCs | CHIR99021 (1 day) followed by IWP-2 + this compound-endo | 5 µM | 2 days (Days 3-5) | % TNNT2+ cells | Not applicable | 93.7 ± 1.1% | [4] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.

Wnt Signaling Pathway and this compound Mechanism of Action

Caption: Wnt signaling pathway and the mechanism of this compound action.

Experimental Workflow for Cardiac Differentiation

Caption: A typical workflow for cardiac differentiation of hPSCs using this compound.

Logical Relationship of Wnt Signaling in Germ Layer Specification

Caption: The differential role of Wnt signaling in directing hPSC fate.

Experimental Protocols

Protocol 1: Directed Differentiation of hPSCs to Cardiomyocytes using this compound

This protocol is a compilation of common methodologies and should be optimized for specific hPSC lines.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or equivalent maintenance medium

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR99021 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

DPBS (Ca2+/Mg2+ free)

-

Accutase or other cell dissociation reagent

-

Fetal Bovine Serum (FBS), qualified

-

Penicillin-Streptomycin

Procedure:

-

hPSC Culture (Day -2 to 0):

-

Culture hPSCs in mTeSR1 on Matrigel-coated 6-well plates until they reach 80-90% confluency.

-

On Day 0, the cells are ready for differentiation.

-

-

Mesoderm Induction (Day 0-2):

-

On Day 0, aspirate the mTeSR1 medium and replace it with RPMI/B-27 (minus insulin) medium containing a GSK3 inhibitor, such as CHIR99021 (e.g., 6-12 µM).

-

On Day 1, replace with fresh RPMI/B-27 (minus insulin) containing CHIR99021.

-

On Day 2, some protocols suggest replacing the medium with RPMI/B-27 (minus insulin) without CHIR99021.

-

-

Wnt Inhibition and Cardiac Specification (Day 3-5):

-

On Day 3, aspirate the medium and replace it with RPMI/B-27 (minus insulin) containing This compound (typically 5-10 µM) .

-

On Day 4, replace with fresh RPMI/B-27 (minus insulin) containing this compound.

-

On Day 5, replace the medium with RPMI/B-27 (minus insulin) without this compound.

-

-

Cardiomyocyte Maturation (Day 6 onwards):

-

From Day 6 onwards, culture the cells in RPMI/B-27 (with insulin). Change the medium every 2-3 days.

-

Spontaneously beating areas should start to appear between days 8 and 12.

-

-

Characterization:

-

Assess differentiation efficiency by immunocytochemistry or flow cytometry for cardiac markers such as cardiac Troponin T (cTnT) and NKX2-5.

-

Protocol 2: General Guideline for Definitive Endoderm Differentiation

Wnt signaling activation is a critical first step for definitive endoderm (DE) differentiation. This compound is generally not used for the initial induction but can be relevant for later-stage patterning of endodermal lineages.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or equivalent maintenance medium

-

RPMI 1640 medium

-

B-27 Supplement

-

Activin A

-

CHIR99021

-

DPBS

Procedure:

-

Mesendoderm Induction (Day 1):

-

Start with 70-80% confluent hPSCs.

-

On Day 1, replace the maintenance medium with RPMI/B-27 medium supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 3 µM).

-

-

Definitive Endoderm Specification (Days 2-3):

-

On Day 2, replace the medium with RPMI/B-27 containing only Activin A (100 ng/mL).

-

On Day 3, repeat the medium change with RPMI/B-27 and Activin A.

-

-

Characterization:

Protocol 3: General Guideline for Neural Ectoderm Differentiation

Neural induction from hPSCs typically relies on the inhibition of both SMAD and Wnt signaling pathways.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or equivalent maintenance medium

-

Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

SB431542 (inhibitor of TGF-β/Activin/Nodal signaling)

-

Noggin or LDN193189 (inhibitors of BMP signaling)

Procedure:

-

Neural Induction (Day 0 onwards):

-

Start with high-quality, undifferentiated hPSCs.

-

On Day 0, replace the maintenance medium with Neural Induction Medium supplemented with dual SMAD inhibitors (e.g., 10 µM SB431542 and 100 nM LDN193189).

-

Change the medium daily.

-

-

Neural Progenitor Cell Formation:

-

Over the next 5-7 days, the cells will transition to a neuroepithelial morphology.

-

Neural rosettes may become visible.

-

-

Characterization:

Concluding Remarks

This compound is a valuable tool for directing the differentiation of hPSCs, particularly towards the cardiac lineage. The precise timing and duration of this compound treatment are critical for achieving high differentiation efficiencies. While the role of Wnt inhibition in the initial specification of definitive endoderm and ectoderm is context-dependent and often secondary to other signaling pathways, the modulation of Wnt signaling remains a central theme in hPSC fate decisions. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this compound in their specific hPSC differentiation applications. It is always recommended to empirically determine the optimal concentrations and timing for each hPSC line and desired cell type.

References

- 1. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. Pax6 is a human neuroectoderm cell fate determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Generation of Highly Purified Neural Stem Cells from Human Adipose-Derived Mesenchymal Stem Cells by Sox1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: IWR-1 In Vivo Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded β-catenin destruction complex, which promotes the degradation of β-catenin and subsequently blocks the transcription of Wnt target genes.[4] Specifically, this compound acts as a tankyrase inhibitor, preventing the PARsylation of Axin and leading to its stabilization.[5][6] Due to its role in regulating a pathway frequently dysregulated in various cancers and developmental processes, this compound is a valuable tool for in vivo studies in mouse models of oncology, developmental biology, and tissue regeneration.[4][7][8]

This document provides a comprehensive overview of reported in vivo administration strategies for this compound in mice, including dosage, routes of administration, and detailed experimental protocols.

Mechanism of Action: this compound in the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and stem cell self-renewal.[5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound stabilizes Axin, a rate-limiting component of this complex, thereby enhancing the destruction of β-catenin and inhibiting the pathway even in cases of aberrant activation, such as those caused by APC loss-of-function mutations in colorectal cancer.[4]

Caption: this compound inhibits Tankyrase, stabilizing Axin and the destruction complex, leading to β-catenin degradation.

Data Presentation: Summary of In Vivo this compound Dosing Regimens in Mice

The following table summarizes various this compound administration protocols that have been successfully employed in published mouse studies.

| Dosage | Administration Route | Frequency | Duration | Mouse Model | Vehicle | Application/Key Findings | Reference |

| 5 mg/kg | Intraperitoneal (IP) | Every 2 days | 12 days | Not specified | 0.04 mL DMSO | Inhibition of Wnt/β-catenin pathway. | [1] |

| 5 mg/kg | Intratumoral (IT) | Every 2 days | 2 weeks | Nude mice with human osteosarcoma xenograft | Not specified | Inhibited tumor growth. Synergistic cytotoxicity when combined with doxorubicin. | [1][5][6] |

| 10 mg/kg | Subcutaneous (SC) | Days 1, 3, 5 | 5 days | Imiquimod-induced psoriasis-like model | Not specified | Ameliorated psoriatic skin lesions. | [6] |

| 30 mg/kg | Intraperitoneal (IP) | Single dose | N/A | CD-1 nude mice | Not specified | Characterized unbound this compound-endo exposure in brain extracellular fluid and plasma. | [9] |

| Not Specified | Intraperitoneal (IP) | Once a day | 4 weeks | Mouse model of periapical lesions | Not specified | Inhibited Wnt/β-catenin signaling, leading to enlarged periapical lesions. | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in mice. These are generalized protocols based on common practices and should be adapted to specific experimental needs and institutional guidelines (IACUC).

This compound is typically dissolved in a vehicle suitable for in vivo use. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, which may then be diluted.

Materials:

-

This compound-endo powder (the active diastereomer)

-

Sterile Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

Calculate Required Amount: Determine the total amount of this compound needed based on the number of mice, their average weight, the dosage (mg/kg), and the total number of injections.

-

Initial Solubilization: Prepare a concentrated stock solution of this compound in 100% sterile DMSO. For example, create a 10 mg/mL stock solution. Ensure the powder is completely dissolved by vortexing.

-

Working Solution Preparation: On the day of injection, dilute the DMSO stock solution to the final desired concentration using sterile PBS or saline.

-

Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <10%) to avoid toxicity. One study reports dissolving this compound in 0.04 mL of DMSO for a 5 mg/kg dose[1].

-

-

Final Volume Calculation: The final injection volume for an intraperitoneal injection in a mouse should not exceed 10 ml/kg.[11][12][13] For a 25-gram mouse, the maximum volume is 0.25 mL.

-

Example Calculation for a 5 mg/kg dose in a 25g mouse:

-

Dose = 5 mg/kg * 0.025 kg = 0.125 mg of this compound

-

If your working solution is 1 mg/mL, you would inject 125 µL (0.125 mL).

-

-

Intraperitoneal injection is the most common administration route for systemic delivery of this compound.[14]

Materials:

-

Prepared this compound working solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge, 5/8" length or less)[11]

-

70% Isopropyl alcohol wipes

-

Appropriate personal protective equipment (PPE)

-

Sharps container

Procedure:

-

Animal Restraint: Properly restrain the mouse. One common method is to scruff the mouse with the non-dominant hand and allow the body to rest in your palm, tilting the head slightly downwards. This position causes the abdominal organs to shift cranially, reducing the risk of organ puncture.

-

Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[11][13] This avoids the cecum (on the left side) and the bladder (midline).

-

Needle Insertion: Hold the syringe with your dominant hand. Insert the needle at a 30-40° angle with the bevel facing up. For a standard 5/8" needle, insert it about halfway into the abdominal cavity.[13]

-

Aspiration: Gently pull back the plunger to ensure no fluid (blood, urine, or intestinal contents) is aspirated. If fluid is aspirated, withdraw the needle and prepare a new sterile syringe and needle for a second attempt after a brief recovery period for the animal.[13]

-

Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the full volume.

-

Withdrawal and Monitoring: Withdraw the needle along the same path of insertion. Return the mouse to its cage and monitor it for several minutes for any immediate adverse reactions (e.g., signs of pain, bleeding).[11]

-

Record Keeping: Document the procedure, including the substance, dose, volume, route, and date, on the animal's record.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse cancer model.

Caption: A generalized workflow for in vivo experiments involving this compound administration in mice.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin regulates an ancient signaling network during zebrafish scale development | bioRxiv [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Injections and Dosing - Preclinical Research Unit [med.unc.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. ichor.bio [ichor.bio]

Application Notes and Protocols for Cardiac Differentiation of Stem Cells Using IWR-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, to direct the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The protocols outlined below are based on established methodologies and offer a robust framework for generating cardiac lineages for research and drug discovery applications.

Introduction

Cardiac differentiation from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is a critical process for modeling cardiovascular diseases, screening for cardiotoxic drugs, and developing cell-based therapies. The Wnt signaling pathway plays a crucial, biphasic role in this process. Initial activation of the Wnt pathway is essential for mesoderm induction, while its subsequent inhibition is required for the specification of cardiac progenitors and their differentiation into cardiomyocytes.[1][2]

This compound (Inhibitor of Wnt Response-1) is a small molecule that stabilizes the Axin2 destruction complex, leading to the degradation of β-catenin and thereby inhibiting the canonical Wnt signaling pathway.[3] Its timely application following mesoderm induction has been shown to significantly enhance the efficiency of cardiomyocyte generation from hPSCs.[1][2][3]

Mechanism of Action: Wnt Signaling in Cardiac Differentiation